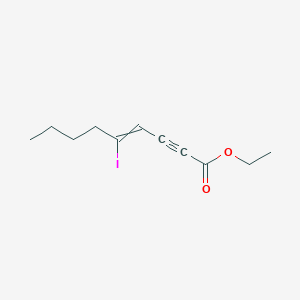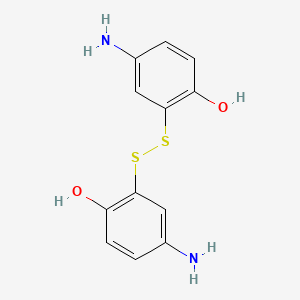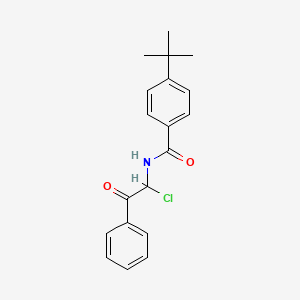![molecular formula C24H27NS2Sn B14189767 N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine CAS No. 844477-58-3](/img/structure/B14189767.png)
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is a complex organic compound characterized by the presence of a triphenylstannyl group, a sulfanyl group, and a carbonothioyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylstannyl chloride with a thiol compound to form a triphenylstannyl sulfide intermediate. This intermediate is then reacted with an isothiocyanate compound to introduce the carbonothioyl group. Finally, the resulting compound is reacted with N-ethylpropan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form corresponding amines or alcohols.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonothioyl group may produce amines or alcohols.
Applications De Recherche Scientifique
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine involves its interaction with molecular targets through its functional groups. The triphenylstannyl group can form coordination complexes with metal ions, while the sulfanyl and carbonothioyl groups can participate in redox reactions and nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base and catalyst in organic reactions.
Triphenylstannyl Chloride: A precursor for various organotin compounds, similar to the triphenylstannyl group in the target compound.
Uniqueness
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the triphenylstannyl group, in particular, distinguishes it from other similar compounds and enhances its utility in various research and industrial contexts.
Propriétés
Numéro CAS |
844477-58-3 |
|---|---|
Formule moléculaire |
C24H27NS2Sn |
Poids moléculaire |
512.3 g/mol |
Nom IUPAC |
triphenylstannyl N-ethyl-N-propylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2.3C6H5.Sn/c1-3-5-7(4-2)6(8)9;3*1-2-4-6-5-3-1;/h3-5H2,1-2H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
ZVIDMZFEOQGVTC-UHFFFAOYSA-M |
SMILES canonique |
CCCN(CC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)


![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)






![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
